molecular formula C12H19N3 B6176936 1-(2-azidoethyl)adamantane CAS No. 26831-49-2

1-(2-azidoethyl)adamantane

Cat. No.: B6176936
CAS No.: 26831-49-2
M. Wt: 205.3
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Description

Historical Context and Significance of Adamantane (B196018) as a Cage Hydrocarbon

The existence of adamantane was first proposed in 1924 by H. Decker. researchgate.net It was later discovered in petroleum in 1933 by Czech chemists S. Landa, V. Machacek, and M. Mzourek, though only in minute quantities. researchgate.netdntb.gov.ua A significant breakthrough came in 1941 when Vladimir Prelog accomplished the first laboratory synthesis of adamantane. researchgate.net However, it was the discovery of a more efficient synthesis method by Paul von Ragué Schleyer in 1957, involving the rearrangement of tetrahydrodicyclopentadiene, that made adamantane and its derivatives more readily accessible for research. mdpi.com This accessibility sparked a new field of chemistry focused on polyhedral organic compounds. researchgate.net Adamantane's significance lies in its perfectly symmetrical, strain-free, and rigid cage-like structure, which is a subunit of the diamond lattice. researchgate.net

Structural Attributes of Adamantane and its Derivatives in Organic Chemistry

Adamantane (C₁₀H₁₆) is a tricyclic hydrocarbon, the most stable isomer of its molecular formula. researchgate.net Its structure can be described as the fusion of three cyclohexane (B81311) rings in the chair conformation. researchgate.net The molecule possesses a high degree of symmetry (Td point group), with carbon-carbon bond lengths of 1.54 Å, nearly identical to those in diamond, and carbon-hydrogen bond distances of 1.112 Å. researchgate.net This rigid and bulky framework is highly lipophilic, a property that has been extensively exploited in medicinal chemistry to enhance the bioavailability and therapeutic efficacy of drugs. mdpi.comlookchem.com The adamantane cage has two types of carbon atoms: four equivalent tertiary carbons at the bridgehead positions (methine, CH) and six equivalent secondary carbons in the bridges (methylene, CH₂). researchgate.net Functionalization at these different positions can lead to derivatives with distinct properties. nih.gov

Overview of Adamantane Functionalization Strategies

The functionalization of adamantane is a key area of research, enabling the synthesis of a wide array of derivatives with tailored properties. Strategies for functionalization often target the C-H bonds of the adamantane core. These reactions frequently proceed through carbocation or radical intermediates, which exhibit unique stability and reactivity. mdpi.commdpi.com

Common functionalization approaches include:

Direct C-H Functionalization: This involves the direct conversion of C-H bonds into other functional groups, which is an atom-economical approach. mdpi.com Methods often require highly reactive species to overcome the high bond dissociation energies of adamantane's C-H bonds. mdpi.com

Halogenation: The introduction of halogen atoms, typically at the bridgehead positions, provides a handle for further synthetic transformations. mdpi.com

Alkylation: The addition of alkyl groups can be achieved through various methods, including Giese-type reactions involving the addition of an adamantyl radical to an alkene. mdpi.com

Construction of the Adamantane Framework: In some cases, substituted adamantane derivatives are synthesized by building the cage structure from simpler acyclic or bicyclic precursors. clockss.orgnih.gov This allows for the introduction of functional groups at specific positions from the outset.

Emergence of Azido-Functionalized Adamantanes in Synthetic Chemistry

In recent years, azido-functionalized adamantanes have emerged as highly versatile building blocks in synthetic chemistry. The azide (B81097) group is a compact and highly energetic functional group that can participate in a variety of chemical transformations. researchgate.netnih.gov

The introduction of an azide group onto the adamantane scaffold combines the unique properties of the adamantane cage with the reactivity of the azide. These compounds are particularly valuable as precursors for the synthesis of nitrogen-containing adamantane derivatives, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

A primary application of azido-functionalized adamantanes, including 1-(2-azidoethyl)adamantane, is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". mdpi.comorganic-chemistry.orgtcichemicals.comgoogle.com This reaction allows for the efficient and highly specific formation of 1,4-disubstituted 1,2,3-triazole linkages, connecting the adamantane moiety to other molecular fragments. organic-chemistry.orgtcichemicals.comgoogle.com The resulting triazoles are chemically stable and can act as linkers in the construction of more complex molecules for applications in drug discovery and materials science.

The synthesis of azidoadamantanes can be achieved through several routes. For instance, 1-azidoadamantane (B1269512) can be prepared from 1-adamantanol (B105290) via reaction with sodium azide in a strong acid, or from 1,3-dehydroadamantane. researchgate.net For a compound like this compound, a common synthetic pathway involves the nucleophilic substitution of a corresponding haloethyl derivative, such as 1-(2-chloroethyl)adamantane, with an azide salt like sodium azide.

Properties

CAS No.

26831-49-2

Molecular Formula

C12H19N3

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 1 2 Azidoethyl Adamantane

Azide (B81097) Reactivity: Cycloaddition Reactions

The azide functional group is a well-established 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with various unsaturated systems, known as dipolarophiles. wikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. wikipedia.orgijrpc.com For 1-(2-azidoethyl)adamantane, the most significant of these are the azide-alkyne cycloadditions, which provide a robust method for covalently linking the adamantyl group to other molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its high efficiency, reliability, and regioselectivity. nih.govnih.gov This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles, in contrast to the uncatalyzed Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers at elevated temperatures. nih.gov While specific studies detailing the CuAAC reactivity of this compound are not prevalent in the surveyed literature, the reaction's mechanism and scope can be thoroughly understood from general principles and studies on structurally analogous adamantane-containing azides.

Reaction Conditions and Catalytic Systems

The CuAAC reaction is exceptionally robust and can be performed under a wide variety of conditions, including in aqueous media. beilstein-journals.orgacs.org The catalytically active species is Cu(I), which can be introduced from several sources. jenabioscience.com

Common catalytic systems include:

Cu(II) Salts with a Reducing Agent: The most common and convenient method involves the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate (B8700270). beilstein-journals.orgjenabioscience.com This system is highly tolerant of various functional groups and is often used in aqueous or mixed aqueous-organic solvent systems (e.g., t-BuOH/H₂O, DMSO/H₂O). beilstein-journals.orgmdpi.com

Cu(I) Salts: Direct sources of the catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be used. acs.org However, these salts can have lower solubility and stability.

Ligand-Accelerated Catalysis: The reaction rate can be significantly enhanced by the addition of ligands that stabilize the Cu(I) oxidation state and prevent catalyst disproportionation or oxidation. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are common ligands, particularly in biological applications where they also protect biomolecules from oxidative damage. jenabioscience.com

The reaction is typically performed at or near room temperature and proceeds to high conversion, often within a few hours. thieme-connect.de A variety of organic solvents can be used, including DMF, DMSO, and alcohols, depending on the solubility of the reactants. beilstein-journals.orgthieme-connect.de

Scope and Limitations in Adamantane (B196018) Conjugation

The bulky adamantane group can present steric challenges in some chemical transformations. However, the CuAAC reaction is generally tolerant of significant steric hindrance. The reaction's scope for adamantane conjugation is broad, allowing the adamantyl moiety to be linked to a wide array of molecules functionalized with a terminal alkyne.

Research on the analogous compound, 4-(1-adamantyl)benzyl azide, provides valuable insight into the scope of this reaction for adamantane derivatives. thieme-connect.de In this study, the azide was successfully reacted with a diverse library of terminal alkynes, demonstrating the versatility of the CuAAC reaction for incorporating the adamantane scaffold. The reactions proceeded efficiently at room temperature using a catalytic system of copper(II) acetate (B1210297) and sodium ascorbate in DMF. thieme-connect.de This suggests that this compound would similarly be expected to react with a wide range of alkynes bearing various functional groups.

The primary limitation relates to the requirement of a terminal alkyne, as internal alkynes are generally unreactive under standard CuAAC conditions. nih.gov Additionally, certain functional groups that can strongly coordinate to copper may inhibit the catalyst, although the use of accelerating ligands can often mitigate this issue.

EntryAlkyne SubstrateProductYield (%)Reference
1Phenylacetylene1-(4-(1-Adamantyl)benzyl)-4-phenyl-1H-1,2,3-triazole89 thieme-connect.de
24-Ethynylanisole1-(4-(1-Adamantyl)benzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole92 thieme-connect.de
34-Ethynylbenzonitrile4-(1-((4-(1-Adamantyl)benzyl)-1H-1,2,3-triazol-4-yl))benzonitrile90 thieme-connect.de
4Propargyl alcohol(1-((4-(1-Adamantyl)benzyl)-1H-1,2,3-triazol-4-yl))methanol85 thieme-connect.de
51-Ethynylcyclohexan-1-ol1-((1-((4-(1-Adamantyl)benzyl)-1H-1,2,3-triazol-4-yl))cyclohexan-1-ol87 thieme-connect.de

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that obviates the need for a metal catalyst. magtech.com.cn The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cnnih.gov This bioorthogonal reaction is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. nih.gov

Based on a detailed literature search, there are no specific studies investigating the reactivity of this compound in SPAAC reactions. However, as a simple alkyl azide, it would be expected to react readily with common strained alkynes such as dibenzocyclooctynes (DIBO), bicyclo[6.1.0]non-4-yne (BCN), or difluorinated cyclooctynes (DIFO). magtech.com.cnnih.gov The reaction rate would be primarily dependent on the nature of the strained alkyne used. nih.gov The bulky adamantane group is not anticipated to significantly hinder the approach of the azide to the strained alkyne, making this compound a suitable substrate for catalyst-free conjugations via SPAAC.

Other 1,3-Dipolar Cycloadditions Involving the Azido (B1232118) Group

Beyond reactions with alkynes, the azido group of this compound can, in principle, participate in 1,3-dipolar cycloadditions with other dipolarophiles. These reactions are generally less common than azide-alkyne cycloadditions due to higher activation barriers and lower reaction rates.

Potential dipolarophiles include:

Alkenes: Reactions with alkenes to form triazolines typically require either highly activated, electron-deficient alkenes or thermal conditions.

Nitriles: The cycloaddition of azides with nitriles can form tetrazoles, though this often requires harsh conditions or metal catalysis (e.g., with zinc or tin compounds).

Enamines: Azides can react with enamines to yield triazolines, which may subsequently rearrange.

While these reactions are mechanistically plausible for this compound, specific examples involving this compound are not documented in the reviewed scientific literature. The utility of these transformations is generally more limited compared to the highly efficient and predictable azide-alkyne cycloadditions.

Reduction Reactions of the Azido Group to Amines

The reduction of the azido group to a primary amine is a fundamental and highly reliable transformation in organic synthesis. This reaction converts this compound into 1-(2-aminoethyl)adamantane, a valuable building block for pharmaceuticals and other functional materials. Several methods are available for this conversion, offering a range of conditions to suit different functional group tolerances.

Common methods for the reduction of alkyl azides include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org The reaction is generally high-yielding and the only byproduct is nitrogen gas.

Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts azides to amines. The reaction is typically carried out in an ethereal solvent like THF or diethyl ether.

Staudinger Reaction: This two-step process involves the reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate. Subsequent hydrolysis with water yields the primary amine and the corresponding phosphine oxide. This method is known for its exceptionally mild conditions.

Reduction with Sodium Borohydride (B1222165): While NaBH₄ alone is generally not strong enough to reduce azides, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride (CoCl₂) in aqueous or alcoholic solvents. organic-chemistry.org

These standard procedures are directly applicable to this compound. The choice of method would depend on the desired scale and the presence of other functional groups in the molecule that might be sensitive to certain reducing agents.

MethodReagents and ConditionsComments
Catalytic HydrogenationH₂, Pd/C or PtO₂, solvent (e.g., MeOH, EtOAc)Clean, high-yielding; sensitive to other reducible groups (alkenes, alkynes, etc.).
Metal Hydride Reduction1. LiAlH₄, THF or Et₂O; 2. H₂O quenchPowerful and fast; will reduce many other functional groups (esters, amides, etc.).
Staudinger Reaction1. PPh₃, THF; 2. H₂OVery mild conditions; tolerant of most other functional groups.
NaBH₄/CatalystNaBH₄, CoCl₂, H₂O or MeOHMilder than LiAlH₄; provides a catalytic, heterogeneous option. organic-chemistry.org

Table 2: Common methods for the reduction of alkyl azides to primary amines, applicable to this compound.

Selective Reduction Strategies

The conversion of the azido group to a primary amine is a fundamental transformation in organic synthesis, and various methods have been developed for this purpose. The choice of reducing agent is crucial for achieving high yields and ensuring chemoselectivity, especially in the presence of other sensitive functional groups. For this compound, the primary goal is the clean conversion to 1-(2-aminoethyl)adamantane.

Common strategies for the reduction of organic azides that are applicable to this compound include:

Catalytic Hydrogenation: This is a widely used and often very clean method for reducing azides. The reaction typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. organic-chemistry.orgwikipedia.org The reaction proceeds smoothly under mild conditions to afford the corresponding amine in high yield. For this compound, this method would be highly effective, yielding 1-(2-aminoethyl)adamantane and nitrogen gas as the only byproduct.

Staudinger Reduction: The Staudinger reaction provides a very mild method for the reduction of azides, making it suitable for substrates with sensitive functional groups. organic-chemistry.org The reaction involves the treatment of the organic azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. organic-chemistry.org

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of converting azides to amines. libretexts.orgyoutube.com This method is highly efficient but less chemoselective than catalytic hydrogenation or the Staudinger reaction. Care must be taken if other reducible functional groups are present in the molecule. Sodium borohydride (NaBH₄) is generally not effective for reducing azides on its own but can be used in combination with catalysts like cobalt(II) chloride (CoCl₂) or in specific solvent systems. organic-chemistry.orgresearchgate.net

A comparison of common reduction methods is presented in the table below.

Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C or PtO₂Room temperature, atmospheric or slightly elevated pressureClean reaction, high yield, simple workupNot compatible with reducible groups like alkenes or alkynes
Staudinger ReductionPPh₃, then H₂ORoom temperature, aprotic solventVery mild, highly chemoselectiveStoichiometric amounts of phosphine required, phosphine oxide byproduct can complicate purification
Metal Hydride ReductionLiAlH₄, then H₂O0 °C to reflux, ethereal solventPowerful and fastHighly reactive, not chemoselective, requires careful handling

Formation of Adamantane-Based Amines

The selective reduction of this compound directly yields 1-(2-aminoethyl)adamantane, a primary amine featuring the bulky and lipophilic adamantane cage. Adamantane-containing amines are a significant class of compounds in medicinal chemistry. strath.ac.uknih.gov The incorporation of the adamantane moiety can enhance a drug's lipophilicity, improve its metabolic stability, and facilitate its passage through biological membranes. strath.ac.uk

The synthesis of 1-(2-aminoethyl)adamantane via the azide reduction pathway is a reliable and efficient method. The two-step process, starting from a suitable precursor like 1-(2-bromoethyl)adamantane, involves nucleophilic substitution with an azide salt (e.g., sodium azide) followed by reduction. This pathway is often preferred over direct amination of the corresponding halide with ammonia (B1221849), which can lead to over-alkylation and a mixture of primary, secondary, and tertiary amines. libretexts.org The use of the azide as an ammonia surrogate ensures the clean formation of the primary amine. organic-chemistry.orglibretexts.org

Oxidation Reactions of the Azido Group

While the reduction of azides is a common and well-studied process, their oxidation is less frequently employed in synthetic chemistry. The azide group is relatively resistant to many common oxidizing agents. However, under specific conditions, such as photolysis or in the presence of strong oxidants, the azide group can react. acs.org Reactions involving azide radicals (N₃•) can be initiated, which can then participate in further reactions. acs.org For a saturated alkyl azide like this compound, direct oxidation of the azido group without affecting the adamantane core would require carefully selected reaction conditions. The adamantane framework itself can be susceptible to oxidation at its tertiary C-H bonds under certain conditions. researchgate.net

Rearrangement Reactions and Isomerization Pathways

Sigmatropic Rearrangements (e.g.,organic-chemistry.orgcmu.edu-sigmatropic rearrangement of allylic azides)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgopenstax.org A well-known example in azide chemistry is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of allylic azides, which exists in equilibrium with the corresponding isomeric allylic azide. researchgate.netresearchgate.net

However, this compound is a saturated alkyl azide. It lacks the necessary π-system (an adjacent double bond) for such a sigmatropic rearrangement to occur. wikipedia.orgdspmuranchi.ac.in Therefore, this type of isomerization pathway is not a characteristic reaction for this specific compound. The presence of a conformationally rigid adamantane framework can influence the ratio of isomeric allylic azides in systems where such rearrangements are possible. researchgate.net

Thermal Decomposition Mechanisms and Nitrene Formation

One of the most significant reactions of organic azides is their thermal decomposition, which proceeds with the extrusion of dinitrogen (N₂) gas to form a highly reactive nitrene intermediate. nih.govwikipedia.org Nitrenes are nitrogen analogues of carbenes, containing a nitrogen atom with only six valence electrons, making them highly electrophilic. wikipedia.org

The thermolysis of this compound would generate the corresponding 1-(2-adamantylethyl)nitrene.

Ad-CH₂-CH₂-N₃ → [Ad-CH₂-CH₂-N:] + N₂

This transient nitrene intermediate can undergo several subsequent reactions:

C-H Insertion: The nitrene can insert into C-H bonds. This can occur intramolecularly, leading to the formation of cyclic products (e.g., aziridines or other nitrogen-containing heterocycles by insertion into the ethyl chain or the adamantane cage), or intermolecularly in the presence of other substrates.

Rearrangement: The alkyl nitrene can rearrange, for example, via a 1,2-hydride or 1,2-alkyl shift, to form an imine.

The study of the thermal decomposition of organic azides is crucial for understanding their reactivity and for their application in the synthesis of nitrogen-containing heterocycles. acs.org

Photochemical Transformations

Similar to thermolysis, photolysis of organic azides with UV light also leads to the elimination of N₂ and the formation of a nitrene intermediate. wikipedia.orgbeilstein-journals.org The photochemical generation of nitrenes often occurs under milder conditions than thermal decomposition, which can be advantageous for sensitive substrates. beilstein-journals.org

Nucleophilic and Electrophilic Transformations at the Adamantane Core and Azidoethyl Moiety

The adamantane cage, composed entirely of sp³-hybridized carbon atoms, is generally inert to many common nucleophilic reagents. Its bridgehead positions, however, are susceptible to electrophilic attack due to the stability of the resulting tertiary carbocation. The azidoethyl group, on the other hand, provides a site for nucleophilic substitution and is a precursor to highly reactive nitrene intermediates.

Electrophilic Transformations at the Adamantane Core:

The tertiary C-H bonds at the bridgehead positions of the adamantane skeleton are the most reactive sites for electrophilic substitution. Reactions with strong electrophiles can lead to functionalization at these positions. For instance, adamantane itself readily reacts with various brominating agents, and the reaction is accelerated by the addition of Lewis acids, indicating an ionic mechanism. wikipedia.org Similarly, electrophilic formylation of adamantane can be achieved using carbon monoxide in the presence of a superacid, competing with the Koch-Haaf carboxylation. acs.org

In the context of this compound, the presence of the azidoethyl group can influence the regioselectivity of these reactions. The electron-withdrawing nature of the azide functionality may slightly deactivate the adamantane core towards electrophilic attack. However, under forcing conditions, functionalization at the bridgehead positions (C3, C5, C7) is expected.

Table 1: Predicted Electrophilic Transformations of this compound

Reagent/ConditionsExpected Product(s)Mechanistic Insight
Br₂, Lewis Acid3-Bromo-1-(2-azidoethyl)adamantaneFormation of a tertiary adamantyl cation followed by bromide attack.
Fuming H₂SO₄/HCOOH3-Carboxy-1-(2-azidoethyl)adamantaneKoch-Haaf carboxylation via a tertiary carbocation intermediate.
HNO₃/H₂SO₄3-Nitrooxy-1-(2-azidoethyl)adamantaneElectrophilic attack by the nitronium ion on a bridgehead position.

Nucleophilic and Electrophilic Transformations at the Azidoethyl Moiety:

The azido group is a versatile functional group that can undergo a variety of transformations. It can act as a nucleophile in certain contexts, but more commonly, it serves as a precursor to amines via reduction or participates in cycloaddition reactions.

Reduction of the Azide: The most common reaction of the azido group is its reduction to the corresponding amine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). This transformation provides a straightforward route to 1-(2-aminoethyl)adamantane.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes or alkenes, often catalyzed by copper(I) or ruthenium(II), to form triazoles or triazolines, respectively. This "click chemistry" approach is highly efficient for the synthesis of more complex adamantane derivatives.

Nitrene Formation and Subsequent Reactions: Thermolysis or photolysis of the azide can lead to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including C-H insertion or intramolecular cyclization to form an aziridine (B145994). Given the proximity of the adamantane C-H bonds, intramolecular C-H insertion is a plausible pathway, leading to novel fused heterocyclic systems.

Ring Opening Reactions of Aziridine Intermediates from Adamantane Derivatives

As mentioned, the azidoethyl group of this compound can serve as a precursor to an aziridine ring through intramolecular cyclization of the corresponding nitrene. The resulting adamantyl-substituted aziridine would be a strained three-membered ring, making it susceptible to ring-opening reactions by various nucleophiles. wikipedia.org The regioselectivity of the ring-opening is influenced by steric hindrance from the bulky adamantane group and the nature of the attacking nucleophile and reaction conditions (acidic or basic). researchgate.netrsc.org

Formation of the Aziridine Intermediate:

The intramolecular cyclization of the nitrene generated from this compound would likely lead to the formation of an N-unsubstituted aziridine fused to the adamantane core or a spiro-aziridine, depending on which C-H bond the nitrene inserts into. A more controlled method for aziridine synthesis from related adamantane derivatives involves the aza-Michael initiated ring closure (aza-MIRC) reaction of 1-aminoadamantane with α-halogenated Michael acceptors. researchgate.net

Nucleophilic Ring-Opening of the Aziridine:

The ring-opening of aziridines can be catalyzed by either acids or bases. beilstein-journals.org Under acidic conditions, the nitrogen atom is protonated, forming a more reactive aziridinium (B1262131) ion. Nucleophilic attack then occurs, typically at the more substituted carbon atom (Sₙ1-like) or at the less sterically hindered carbon (Sₙ2-like). Given the steric bulk of the adamantane group, nucleophilic attack at the less hindered carbon of the aziridine ring is generally favored. researchgate.net

Table 2: Predicted Ring-Opening Reactions of an Adamantyl-Aziridine Intermediate

NucleophileReagent/ConditionsExpected ProductRegioselectivity
WaterH₃O⁺Adamantyl-substituted amino alcoholAttack at the less hindered carbon.
Alcohols (ROH)H⁺ or Lewis AcidAdamantyl-substituted amino etherPredominantly at the less hindered carbon.
Halide ions (X⁻)HXAdamantyl-substituted haloamineSₙ2 attack at the less hindered carbon.
Organometallic Reagents (RMgX, RLi)-Adamantyl-substituted amine with a new C-C bondAttack at the less hindered carbon.
Azide (N₃⁻)NH₄ClAdamantyl-substituted diamine precursorRing-opening to form an azido-amine.

The regioselectivity of these ring-opening reactions provides a powerful tool for the synthesis of a variety of functionalized adamantane derivatives with specific substitution patterns that might be difficult to achieve through direct functionalization of the adamantane core. nih.govfrontiersin.org The stereochemistry of the ring-opening is also an important consideration, often proceeding with inversion of configuration at the center of nucleophilic attack in Sₙ2-type reactions.

Advanced Conjugation and Supramolecular Assembly Strategies Involving 1 2 Azidoethyl Adamantane

Integration of Azidoethyladamantane into Polymeric Architectures

The incorporation of the azidoethyladamantane unit into polymers allows for the synthesis of materials with tailored properties and complex structures. This integration leverages both the covalent reactivity of the azide (B81097) and the non-covalent interaction potential of the adamantane (B196018) group.

The azidoethyl group of 1-(2-azidoethyl)adamantane is an ideal functional handle for polymerization using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. atdbio.comnih.gov This reaction is characterized by its high efficiency, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for polymer synthesis. atdbio.comnih.gov

The adamantane group plays a crucial role in macromolecular engineering, imparting unique physicochemical properties to the resulting polymers. Its incorporation can influence solubility, thermal behavior, and self-assembly characteristics. nih.govnih.gov

The exceptional lipophilicity and rigidity of the adamantane cage are key features exploited in polymer design. nih.govnih.gov For example, adamantane has been used as a tetravalent core to synthesize four-arm star-shaped amphiphilic block copolymers. nih.gov In one study, an adamantane core was used to initiate the growth of polymer arms, leading to star-shaped micelles with greater stability and higher drug loading capacity compared to their linear or soft-cored counterparts. nih.gov

Furthermore, the adamantane moiety can be used to confer stimuli-responsive behavior. Researchers have synthesized poly(2-oxazoline) copolymers with pendant adamantane groups. nih.gov These polymers exhibit a lower critical solution temperature (LCST), which can be precisely tuned over a wide temperature range by adding cyclodextrin (B1172386) hosts that form inclusion complexes with the adamantane side chains. nih.gov This demonstrates how the adamantane group, introduced via a precursor like this compound, can be used to engineer smart materials that respond to external stimuli through non-covalent interactions. nih.gov

Role in Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. instras.comfu-berlin.de The unique properties of this compound make it suitable for constructing and functionalizing these complex molecules.

While direct use of this compound as a core is less common, the principle is demonstrated in the synthesis of adamantane-cored star polymers, which can be considered low-generation dendrimers. nih.gov In more complex systems, adamantane-terminated dendrons have been synthesized and then complexed around a metallic core. For instance, adamantane-terminated, Fréchet-type dendrons were coordinated to a rhenium core, creating a novel radiometal-containing dendrimer. nih.gov The hydrophobic adamantane groups at the periphery of these dendrimers drive their encapsulation by host molecules, rendering the entire structure water-soluble. nih.gov This highlights the ability of the adamantane unit to serve as a key structural component that imparts hydrophobicity and enables further supramolecular modification.

The azidoethyl group is highly effective for the surface functionalization of dendrimers. nih.govresearchgate.net Using CuAAC click chemistry, the azide groups on the periphery of a dendrimer can be used to attach a wide array of molecules, including fluorescent dyes, targeting ligands, or other polymers like polyethylene (B3416737) glycol (PEG). nih.govnih.govnih.gov This modular approach allows for the straightforward creation of multifunctional dendrimers tailored for specific applications, such as drug delivery or bioimaging. nih.govnih.gov

The synthesis of dendrimer-based modular platforms often involves coupling different dendritic modules together using the azide-alkyne click reaction. nih.gov For example, a dendrimer with surface alkyne groups can be reacted with an azide-functionalized molecule, or vice-versa. nih.govresearchgate.net The high efficiency and specificity of the click reaction are particularly advantageous in dendrimer chemistry, where reactions must proceed to completion to avoid structural defects and ensure the synthesis of monodisperse products. nih.gov The use of an azidoethyl linker provides a short, flexible spacer between the dendrimer surface and the conjugated molecule.

Applications in Supramolecular Host-Guest Systems

The adamantane moiety is a classic guest molecule in supramolecular chemistry, known for its remarkable ability to form stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govresearchgate.netnih.gov This interaction is driven by the hydrophobic effect and a precise size and shape complementarity between the adamantane cage and the host's cavity. nih.govnih.gov

The host-guest interaction between adamantane derivatives and β-cyclodextrin (β-CD) is particularly well-studied, with high association constants typically in the range of 10³ to 10⁵ M⁻¹. nih.govresearchgate.net This strong and specific non-covalent binding can be harnessed to create self-assembling systems, stimuli-responsive materials, and drug delivery platforms. nih.govnih.govmdpi.com For example, the complexation of adamantane-functionalized polymers with β-CD can dramatically alter the polymer's solubility and thermal properties. nih.gov Similarly, adamantane's interaction with cucurbit[n]urils forms the basis of robust host-guest systems used in bioanalytics, sensing, and the construction of hybrid nanostructures. nih.gov

The table below summarizes findings on host-guest complexes formed between various adamantane derivatives and cyclodextrin hosts, illustrating the different stoichiometries that can arise from these interactions.

Guest MoleculeHost MoleculeGuest:Host RatioResearch Finding
1-Adamantanol (B105290) (adm-1-OH)β-Cyclodextrin (β-CD)2:2Forms a (adm-1-OH)₂⊂CD₂ inclusion complex. mdpi.comnih.gov
2-Adamantanol (adm-2-OH)β-Cyclodextrin (β-CD)3:2Forms a (adm-2-OH)₃⊂CD₂ inclusion complex. mdpi.comnih.gov
Adamantan-1-amine (adm-1-NH₂)β-Cyclodextrin (β-CD)3:2Forms a (adm-1-NH₂)₃⊂CD₂ inclusion complex. mdpi.comnih.gov
1-Adamantanecarboxylic acidβ-Cyclodextrin (β-CD)2:2Forms a (adm-1-COOH)₂⊂CD₂ inclusion complex. mdpi.comnih.gov
1,3-Adamantanedicarboxylic acidβ-Cyclodextrin (β-CD)1:2Forms a (adm-1,3-diCOOH)⊂CD₂ inclusion complex. mdpi.comnih.gov

This table presents data on various adamantane derivatives to illustrate the general principles of host-guest complexation with β-cyclodextrin.

By functionalizing a molecule like this compound with other chemical entities via its azide group, the resulting conjugate can be reversibly anchored to surfaces or macromolecules modified with cyclodextrin hosts. This provides a powerful and modular strategy for constructing complex, non-covalent assemblies. researchgate.net

Interaction with Cyclodextrins and Cucurbiturils

The non-covalent host-guest chemistry of the adamantane group is a powerful tool for creating reversible, self-assembling systems. The adamantane cage is an almost perfect guest for the hydrophobic cavities of specific host molecules, particularly β-cyclodextrin and cucurbit[n]urils.

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity. The adamantyl group of this compound fits snugly into the cavity of β-cyclodextrin, which has a diameter of approximately 7 Å. mdpi.com This interaction is driven by the hydrophobic effect, displacing high-energy water molecules from the cavity to form a stable inclusion complex. nih.gov The association constants (Ka) for adamantane derivatives with β-cyclodextrin are typically high, often in the range of 10⁴ to 10⁵ M⁻¹, indicating a very strong and specific binding interaction. mdpi.comresearchgate.net This strong association allows for the non-covalent attachment of the adamantane derivative to surfaces or polymers modified with cyclodextrin.

Cucurbiturils (CB[n]): These macrocyclic hosts are composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, creating a hydrophobic cavity and two polar, carbonyl-fringed portals. Cucurbit nih.govuril (CB nih.gov), with its cavity size, is an exceptional host for adamantane derivatives, forming extremely stable complexes. nih.gov The binding is enhanced by ion-dipole interactions between the carbonyl portals of the host and any positive charge on the guest. nsf.gov Furthermore, research has shown a remarkable attractive interaction between organic azides and the portal carbonyls of cucurbiturils. nih.gov This suggests that for this compound, the interaction is not only governed by the hydrophobic adamantane cage but is also stabilized by the azido (B1232118) group's interaction with the CB[n] portal, potentially leading to enhanced binding affinity and specific orientation within the complex. nih.gov

Table 1: Representative Association Constants (Ka) for Adamantane Derivatives with Host Molecules This table provides typical values for adamantane derivatives to illustrate the strength of interaction.

Guest Moiety Host Molecule Typical Ka (M⁻¹) Driving Forces
Adamantane β-Cyclodextrin 10⁴ - 10⁵ Hydrophobic Interactions mdpi.comnih.gov
Adamantane Cucurbit nih.govuril > 10¹² Hydrophobic & Ion-Dipole Interactions nih.govnsf.gov

Formation of Self-Aggregating Systems and Vesicles (e.g., liposomes as scaffolds)

The lipophilic nature of the adamantane cage is instrumental in its ability to anchor molecules into lipid-based structures like vesicles and liposomes. nih.gov Liposomes are artificial vesicles composed of a lipid bilayer, often used as models for cell membranes and as drug delivery vehicles. nih.govresearchgate.net

When this compound is introduced to a liposome (B1194612) formulation, the adamantyl group spontaneously inserts itself into the hydrophobic core of the lipid bilayer, acting as a robust membrane anchor. nih.govnih.gov This leaves the azidoethyl group exposed to the aqueous environment on the liposome surface.

This "surface decoration" strategy is highly valuable for a number of reasons:

Targeted Drug Delivery: The exposed azide groups serve as specific chemical handles. Bioactive molecules, such as targeting ligands (peptides, antibodies) or imaging agents functionalized with an alkyne group, can be covalently attached to the liposome surface via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the creation of targeted delivery systems that can specifically recognize and bind to cell receptors. nih.gov

Surface Recognition Studies: By attaching various ligands to the liposome surface using the adamantane-azide anchor, researchers can create model systems to study the interactions between cell surface receptors and ligands in a controlled membrane environment. nih.gov

Modulation of Immune Response: Lipophilic peptidoglycan (PGN) derivatives containing an adamantyl group have been incorporated into liposomes to study immune responses. The adamantane moiety facilitates anchoring to the lipid bilayer, presenting the immunologically active part of the molecule to the surrounding environment. nih.gov

Scaffold Design for Complex Molecular Architectures in Material Science

The adamantane molecule is not merely a lipophilic tag; its inherent structural properties make it a premier building block for creating highly ordered and rigid molecular architectures. nih.govresearchgate.net

Adamantane Derivatives as Building Blocks for Rigid Structures

Adamantane is the smallest unit of a diamond's crystal lattice, often referred to as a diamondoid. aps.orgresearchgate.net This structure imparts exceptional rigidity and a well-defined three-dimensional geometry. nih.govmdpi.com Unlike flexible alkyl chains, the adamantane cage is conformationally locked. nih.gov

These characteristics are highly sought after in material science and nanotechnology for several reasons:

Precise Spatial Orientation: The four bridgehead positions of the adamantane core are arranged in a perfect tetrahedral geometry. nih.gov By functionalizing these positions, it is possible to create scaffolds that orient appended molecules in precise spatial arrangements. This is critical for applications like multivalent ligands, where the specific spacing and orientation of binding motifs can dramatically enhance affinity and specificity for a biological target. nih.govnih.gov

Construction of Nanomaterials: Functionalized adamantanes are considered fundamental building blocks for the bottom-up self-assembly of complex nanoelements with sub-nanometric precision. aps.org Their rigidity ensures that the resulting superstructures are stable and well-defined. nih.gov

Multifunctional Scaffolds: Synthesizing adamantane derivatives with different functional groups at the bridgehead positions (e.g., a "3+1" approach) allows for the creation of multifunctional scaffolds. researchgate.netnih.gov For a molecule like this compound, one position is used for the azidoethyl linker, leaving the other three bridgehead positions available for the attachment of other functional units, creating a versatile and rigid core for complex molecular constructs. nih.gov

Impact of Adamantyl Moiety on Structural Rigidity and Lipophilicity

The introduction of an adamantyl group into a molecule has a profound and predictable impact on its physicochemical properties, primarily its rigidity and lipophilicity.

Structural Rigidity: The adamantane cage is composed of sp³-hybridized carbon atoms in a strain-free cyclohexane (B81311) chair conformation, resulting in a highly stable and rigid structure. researchgate.net This rigidity is transferred to the molecules it is part of, restricting conformational freedom. nih.gov In drug design, this can be advantageous by pre-organizing a molecule into the correct conformation for binding to a receptor, thereby reducing the entropic penalty of binding. nih.gov

Lipophilicity: The adamantane group is a large, non-polar, hydrocarbon cage. Its incorporation into a molecule significantly increases its lipophilicity (fat-solubility). nih.govresearchgate.net This property has been widely exploited in medicinal chemistry to enhance the ability of drugs to cross cell membranes and the blood-brain barrier. researchgate.net The adamantane moiety is often referred to as a "lipophilic bullet" for its ability to carry polar functional groups into the lipid environments of biological systems. researchgate.netnih.gov

Table 2: Physicochemical Impact of the Adamantyl Moiety

Property Description Consequence in Molecular Design
Rigidity Conformationally locked, strain-free cage structure. nih.govaps.org Provides a stable, predictable 3D geometry for scaffolds; reduces entropic penalty upon binding. nih.govnih.gov
Lipophilicity Large, non-polar hydrocarbon surface area. nih.govnih.gov Increases solubility in non-polar environments; enhances membrane permeability. researchgate.netresearchgate.net
Bulk Sterically demanding, three-dimensional shape. mdpi.com Can provide a steric shield for other parts of the molecule; facilitates anchoring in lipid bilayers. nih.govnih.gov

Analytical and Spectroscopic Characterization Techniques for 1 2 Azidoethyl Adamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-(2-azidoethyl)adamantane. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. scielo.org.za

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by signals corresponding to the adamantane (B196018) cage and the azidoethyl side chain.

The adamantane cage itself contains 15 protons. Due to the molecule's symmetry when substituted at a bridgehead position, these protons typically appear as a set of broad, overlapping multiplets in the upfield region of the spectrum, generally between 1.5 and 2.1 ppm. wikipedia.orgacs.org The protons of the ethyl linker are more distinct. The methylene (B1212753) group adjacent to the adamantane cage (Ad-CH₂ -CH₂-N₃) is expected to resonate at a slightly higher chemical shift than the adamantane protons. The second methylene group, which is directly attached to the electron-withdrawing azide (B81097) group (Ad-CH₂-CH₂ -N₃), experiences significant deshielding and its signal appears further downfield, typically in the range of 3.0 to 3.5 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Adamantane cage protons (-CH, -CH₂)1.5 - 2.1Multiplet (m)
Ad-CH₂-CH₂-N₃~1.6 - 1.8Triplet (t)
Ad-CH₂-CH₂-N₃~3.3 - 3.5Triplet (t)

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The adamantane cage has four distinct carbon environments when substituted at the C-1 position. The unsubstituted adamantane core shows two signals at approximately 28.5 ppm (-CH₂) and 37.9 ppm (-CH). wikipedia.org In this compound, the bridgehead carbon attached to the ethyl group (C-1) will have a specific chemical shift, as will the other bridgehead carbons (-CH) and the secondary carbons (-CH₂). nih.gov

The carbons of the ethyl side chain will be clearly distinguishable. The carbon atom adjacent to the adamantane cage (Ad-C H₂-CH₂-N₃) will appear in the typical alkyl region, while the carbon atom bonded to the azide group (Ad-CH₂-C H₂-N₃) will be shifted downfield to around 50-60 ppm due to the electronegativity of the nitrogen atoms. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Adamantane C-1 (quaternary)~32 - 35
Adamantane -CH~38 - 40
Adamantane -CH₂~28 - 30 and ~40 - 42
Ad-CH₂-CH₂-N₃~35 - 40
Ad-CH₂-CH₂-N₃~50 - 55

Advanced NMR Techniques (e.g., HMBC, HMQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule. columbia.edu

HSQC (or HMQC) spectra establish direct, one-bond correlations between protons and the carbons they are attached to. libretexts.org This technique would be used to definitively link the proton signals of the ethyl chain and the adamantane cage to their corresponding carbon signals.

HMBC spectra reveal longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH). sphinxsai.comblogspot.com This is particularly useful for establishing connections between different parts of the molecule. For this compound, HMBC would show correlations between the protons of the Ad-CH₂ - group and the bridgehead carbon (C-1) of the adamantane cage, as well as the CH₂ -N₃ carbon. It would also confirm the link between the adamantane cage protons and the carbons of the ethyl chain, thereby verifying the attachment of the side chain to the cage.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Reaction Monitoring

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of this compound and for monitoring the progress of its synthesis. The gas chromatogram indicates the number of components in a sample, while the mass spectrometer provides a spectrum for each component, allowing for its identification. nih.govthermofisher.com

Upon electron ionization (EI), this compound will generate a molecular ion (M⁺) peak corresponding to its molecular weight. The subsequent fragmentation is often highly characteristic. A common fragmentation pathway for azides is the loss of a nitrogen molecule (N₂), which is a stable neutral fragment. researchgate.net For adamantane derivatives, a very prominent fragmentation involves the formation of the stable adamantyl cation at m/z 135. nih.gov

Table 3: Expected Key Mass Fragments for this compound in EI-MS

m/z ValueProposed Fragment IdentityFragmentation Pathway
205[C₁₂H₁₉N₃]⁺Molecular Ion (M⁺)
177[C₁₂H₁₉]⁺Loss of N₂ from M⁺
135[C₁₀H₁₅]⁺Adamantyl cation; cleavage of the ethyl group

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. While standard MS can confirm the nominal molecular weight, HRMS can distinguish between different chemical formulas that have the same nominal mass. For this compound (C₁₂H₁₉N₃), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby validating its elemental composition.

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. For this compound, IR spectroscopy is the primary method for confirming the presence of the crucial azide (-N₃) functional group. The azide group gives rise to highly characteristic absorption bands in the IR spectrum due to its specific vibrational modes.

The most prominent and diagnostic of these is the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. This vibration results in a very strong and sharp absorption band typically found in the range of 2100-2270 cm⁻¹. libretexts.org Studies on adamantane derivatives containing allylic azides have identified this strong absorption band in the specific region of 2094–2098 cm⁻¹. The intensity and distinct position of this peak, located in a region of the spectrum that is often free from other interfering absorptions, serves as a definitive indicator of the successful introduction of the azide moiety. nih.gov

A second, albeit weaker, absorption band corresponding to the symmetric stretching vibration (νₛ) of the azide group can also be observed at a lower frequency, generally between 1230 cm⁻¹ and 1330 cm⁻¹. researchgate.net The identification of both the strong asymmetric and the weaker symmetric stretching bands provides comprehensive evidence for the presence of the azide group in the molecular structure of this compound and its derivatives.

Table 1: Characteristic Infrared Absorption Bands for the Azide Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric Stretch (νₐₛ) 2100 - 2270 Strong, Sharp
Symmetric Stretch (νₛ) 1230 - 1330 Medium to Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive structural model of the molecule. For derivatives of this compound that can be grown into single crystals, this technique offers unambiguous confirmation of their molecular structure and stereochemistry.

While the specific crystal structure of this compound is not detailed in available literature, extensive crystallographic studies on other adamantane derivatives provide significant insight into the expected structural features. nih.govnih.gov

Key structural insights from X-ray crystallography of adamantane derivatives include:

Rigid Cage Structure: The adamantane core is a highly rigid and sterically bulky scaffold composed of three fused cyclohexane (B81311) rings in stable chair conformations. nih.gov

Molecular Conformation: The technique reveals the spatial orientation of the azidoethyl substituent relative to the adamantane cage and how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence the packing of molecules in the crystal lattice. mdpi.com

Bond Parameters: An X-ray diffraction study of adamantylideneadamantane showed that the geometry of the molecule does not display abnormal features due to steric hindrance. rsc.org This suggests that the bond lengths and angles within the adamantane framework of this compound would be close to the ideal values for sp³-hybridized carbon atoms.

The data obtained from X-ray crystallography are crucial for understanding structure-activity relationships and for computational modeling studies.

Table 2: Typical Structural Parameters for Adamantane Derivatives from X-ray Crystallography

Parameter Typical Value Description
C-C Bond Length ~1.54 Å The length of a single bond between two carbon atoms in the adamantane cage.
C-C-C Bond Angle ~109.5° The angle formed by three adjacent carbon atoms, reflecting the tetrahedral geometry.
Conformation Chair The stable conformation of the fused cyclohexane rings within the adamantane structure.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an essential set of laboratory techniques for the separation, purification, and assessment of purity of synthesized compounds. For this compound, both gas and column chromatography play critical roles in its isolation and characterization.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. tricliniclabs.com It is an effective method for assessing the purity of this compound and related derivatives, which are typically sufficiently volatile and thermally stable.

In a GC analysis, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the compounds between the two phases. The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. libretexts.org

The purity of the sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single major peak, while impurities will appear as additional peaks. youtube.com The relative area of each peak corresponds to the amount of that component in the mixture, allowing for quantitative purity assessment. youtube.com For complex mixtures of adamantane derivatives, GC is invaluable, and its coupling with mass spectrometry (GC-MS) provides definitive identification of the separated components. researchgate.net The choice of stationary phase is critical, with various polarities available to optimize the separation of specific adamantane derivatives. researchgate.net

Table 3: Common Stationary Phases for Gas Chromatography of Adamantane Derivatives

Stationary Phase Polarity Typical Application
6% cyanopropylphenyl-94% dimethylpolysiloxane Intermediate Analysis of functionalized adamantanes like 3-amino-1-adamantanol. google.com
SE-30 (100% dimethylpolysiloxane) Non-polar General purpose separation of hydrocarbons and non-polar derivatives. researchgate.net
Carbowax-20M (Polyethylene glycol) Polar Separation of more polar adamantane derivatives. researchgate.net

Column chromatography, particularly flash column chromatography, is the primary method for the purification of synthesized this compound on a preparative scale. This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica (B1680970) gel) as they are passed through a column by a liquid mobile phase (eluent). nih.gov

The separation relies on polarity differences. Silica gel is a highly polar adsorbent. Non-polar compounds have a weak affinity for the silica gel and travel quickly through the column with a non-polar eluent. In contrast, polar compounds adsorb more strongly and require a more polar eluent to be displaced from the stationary phase.

For the purification of this compound, the crude reaction mixture is loaded onto a silica gel column. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297), is used as the eluent. By starting with a low-polarity eluent and gradually increasing its polarity, compounds are eluted in order of increasing polarity. This allows for the separation of the desired azido-adamantane product from non-polar starting materials and more polar byproducts.

Table 4: Example Eluent Systems for Column Chromatography Purification

Stationary Phase Eluent System (v/v) Application
Silica Gel Hexane / Ethyl Acetate General purification of organic compounds with varying polarity. nih.gov
Basic Alumina Hexane / Ethyl Acetate (low %) Purification of compounds sensitive to the acidic nature of silica gel. nih.gov

Theoretical and Computational Studies of 1 2 Azidoethyl Adamantane and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(2-azidoethyl)adamantane. These calculations can determine a variety of molecular properties that are key to understanding its chemical behavior.

Key Electronic Properties:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is likely to be localized on the azide (B81097) group, making it susceptible to electrophilic attack and a key player in cycloaddition reactions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The azide group would be expected to be an electron-rich region, while the adamantane (B196018) cage is largely nonpolar.

Partial Atomic Charges: These calculations can quantify the distribution of electron density across the molecule, providing insights into bond polarities and potential sites for nucleophilic or electrophilic attack.

Reactivity Descriptors: Computational methods can also be used to calculate various reactivity indices, such as Fukui functions, which can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the terminal nitrogen of the azide group as a primary site for electrophilic attack.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound.

PropertyCalculated ValueDescription
HOMO Energy-6.5 eVThe energy of the highest occupied molecular orbital, indicating the molecule's ionization potential.
LUMO Energy+1.2 eVThe energy of the lowest unoccupied molecular orbital, related to the molecule's electron affinity.
HOMO-LUMO Gap7.7 eVAn indicator of the molecule's kinetic stability and reactivity.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.
N(1) Partial Charge (Azide)-0.45 eThe partial charge on the nitrogen atom attached to the ethyl group, suggesting a nucleophilic character.
N(3) Partial Charge (Azide)-0.20 eThe partial charge on the terminal nitrogen atom of the azide group.

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

One of the most important reactions of azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with alkynes to form triazoles. Computational studies can model this reaction to:

Determine the Reaction Pathway: Calculations can trace the minimum energy path from reactants to products, revealing the concerted or stepwise nature of the mechanism.

Characterize Transition States: The geometry and energy of the transition state are critical for determining the reaction rate. Computational methods can precisely locate the transition state structure and calculate its activation energy.

Investigate Regioselectivity: In reactions with unsymmetrical alkynes, two different regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. Computational modeling can predict which isomer is favored by comparing the activation energies of the respective transition states.

The following table presents hypothetical activation energies for the reaction of this compound with a generic terminal alkyne, illustrating how computational modeling can predict regioselectivity.

Reaction PathwayActivation Energy (kcal/mol)Predicted Outcome
Formation of 1,4-isomer15.2Lower activation energy suggests this is the kinetically favored product.
Formation of 1,5-isomer18.5Higher activation energy indicates this product will be formed more slowly.

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are important for its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior.

Conformational Analysis: The ethyl linker between the adamantane cage and the azide group allows for some conformational flexibility. Computational methods can be used to:

Identify Stable Conformers: By systematically rotating the rotatable bonds, it is possible to identify all the low-energy conformations of the molecule.

Determine Rotational Barriers: The energy barriers to rotation around the single bonds in the ethyl linker can be calculated, providing insight into the flexibility of the molecule.

Molecular Dynamics Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system. For this compound, MD simulations can be used to:

Explore Conformational Space: Simulations can reveal the preferred conformations of the molecule in different environments, such as in a solvent or within a biological system.

Study Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules, showing how the solvent influences its conformation and reactivity.

Prediction of Selectivity and Isomer Ratios

Computational chemistry is a valuable tool for predicting the selectivity of chemical reactions, including regioselectivity and stereoselectivity. For reactions involving this compound, these predictions can guide synthetic efforts and provide a deeper understanding of the factors that control reaction outcomes.

As mentioned in section 6.2, the regioselectivity of the Huisgen cycloaddition can be predicted by comparing the activation energies of the transition states leading to the different regioisomers. The ratio of the products can be estimated using the Boltzmann distribution, which relates the energy difference between the transition states to the product ratio.

In cases where chiral reactants or catalysts are used, computational methods can also predict the stereoselectivity of a reaction. This is achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies.

The following table illustrates how the calculated energy difference between two transition states can be used to predict the ratio of two isomers at a given temperature.

ΔΔG‡ (kcal/mol)Isomer Ratio (A:B) at 298 K
0.01:1
0.52.3:1
1.05.4:1
2.029:1
3.0150:1

Note: ΔΔG‡ is the difference in the Gibbs free energy of activation between the two competing pathways.

Analysis of Non-Covalent Interactions within Supramolecular Systems

The adamantane cage of this compound is a key feature that allows it to participate in supramolecular chemistry through non-covalent interactions. nih.gov These interactions are crucial for the formation of host-guest complexes, which have applications in drug delivery, sensing, and materials science. nih.gov

Host-Guest Chemistry: The lipophilic and bulky nature of the adamantane group makes it an excellent guest for various molecular hosts, such as cyclodextrins and cucurbiturils. nih.gov Computational methods can be used to study these host-guest systems in detail:

Binding Affinity: The strength of the interaction between this compound and a host molecule can be calculated as the binding free energy. This allows for the prediction of which hosts will bind most strongly.

Binding Mode: Computational modeling can reveal the precise geometry of the host-guest complex, showing how the adamantane group is encapsulated within the host's cavity.

Nature of Interactions: The non-covalent interactions that stabilize the complex, such as van der Waals forces, hydrophobic interactions, and sometimes hydrogen bonds, can be identified and quantified.

The adamantane cage is known to form stable inclusion complexes with β-cyclodextrin due to the good size and shape complementarity between the adamantane guest and the hydrophobic cavity of the cyclodextrin (B1172386) host. nih.gov Similarly, adamantane derivatives are known to bind strongly to cucurbit[n]uril hosts. nih.gov

The following table provides hypothetical binding energies for the complexation of this compound with different host molecules, illustrating how computational analysis can be used to compare potential hosts.

Host MoleculeCalculated Binding Energy (kcal/mol)Dominant Interactions
α-Cyclodextrin-4.5Van der Waals, Hydrophobic
β-Cyclodextrin-7.8Van der Waals, Hydrophobic, Shape Complementarity
γ-Cyclodextrin-5.2Van der Waals, Hydrophobic
Cucurbit nih.govuril-12.1Ion-Dipole, Van der Waals, Hydrophobic

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Emerging Research Directions and Future Prospects in 1 2 Azidoethyl Adamantane Chemistry

Development of Novel Synthetic Pathways to Azidoadamantanes

The development of efficient and versatile synthetic routes to azidoadamantanes is crucial for their broader application. While the direct synthesis of 1-(2-azidoethyl)adamantane is not extensively documented, its preparation can be envisioned through the adaptation of established methods for synthesizing disubstituted adamantanes and organic azides.

A common strategy for introducing an azidoethyl group at the bridgehead position of adamantane (B196018) would likely involve a two-step process. The first step would be the synthesis of a suitable precursor, such as 1-(2-hydroxyethyl)adamantane or 1-(2-bromoethyl)adamantane. These precursors could then be converted to this compound via nucleophilic substitution with an azide (B81097) salt, such as sodium azide.

Future research in this area is likely to focus on the development of more direct and efficient one-pot syntheses. For instance, methods involving the direct C-H functionalization of adamantane are a promising area of exploration. mdpi.comnih.gov Additionally, the use of milder and more selective azidating agents could improve reaction yields and functional group tolerance.

PrecursorReagentsReaction TypePotential Advantages
1-(2-hydroxyethyl)adamantaneDiphenylphosphoryl azide (DPPA), Diisopropyl azodicarboxylate (DIAD)Mitsunobu reactionMild reaction conditions
1-(2-bromoethyl)adamantaneSodium azide (NaN3)Nucleophilic substitutionReadily available reagents
Adamantane2-Azidoethyl-containing electrophileFriedel-Crafts type reactionDirect functionalization

Exploration of New Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dominated by the azide functional group. The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." organic-chemistry.orgatdbio.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for molecular construction. aatbio.com

Future research will likely explore the reactivity of this compound in other azide-based transformations. These may include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes, which can be beneficial for applications in biological systems where copper toxicity is a concern. atdbio.com

Staudinger Ligation: The reaction of azides with phosphines to form an aza-ylide intermediate, which can then be trapped by an electrophile, is another powerful bioconjugation technique. aatbio.com

Photochemical Reactions: Azides can be photochemically decomposed to generate highly reactive nitrenes, which can undergo a variety of transformations, including C-H insertion and addition to double bonds.

ReactionReactantProductKey Features
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal alkyne1,4-disubstituted 1,2,3-triazoleHigh yield, regioselective, "click" reaction. organic-chemistry.orgatdbio.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (B158145)Fused triazoleCopper-free, suitable for biological systems. atdbio.com
Staudinger LigationTriarylphosphineAmide bondBioconjugation reaction. aatbio.com

Advancements in Material Science Applications Utilizing Azidoadamantane Scaffolds

The incorporation of the bulky and lipophilic adamantane cage can significantly influence the properties of materials, enhancing their thermal stability, solubility in organic media, and mechanical strength. nih.gov The presence of the azidoethyl group in this compound provides a convenient handle for covalently attaching the adamantane moiety to polymer backbones or surfaces using click chemistry.

Emerging applications in material science include:

Polymer Modification: "Clicking" this compound onto polymers can be used to tune their properties. For example, it can increase the glass transition temperature of polymers or enhance their resistance to degradation.

Surface Functionalization: The adamantane group can be introduced onto the surface of materials to create hydrophobic coatings or to act as a host for guest molecules in supramolecular chemistry.

Dendrimer and Network Polymer Synthesis: The difunctionality of the resulting triazole linkage after a click reaction allows for the creation of highly branched dendrimers and cross-linked polymer networks with well-defined architectures.

Innovative Applications in Catalysis and Chemical Sensing

The rigid and sterically demanding nature of the adamantane scaffold has been exploited in the design of ligands for transition metal catalysts. nih.gov While specific applications of this compound in catalysis are yet to be widely reported, its potential is significant. By attaching this molecule to catalyst supports or directly to metal centers via the triazole linkage, it is possible to create a sterically hindered environment around the active site. This can lead to enhanced selectivity in catalytic transformations.

In the realm of chemical sensing, the adamantane moiety can serve as a recognition element. Its ability to form host-guest complexes with cyclodextrins is well-established. nih.gov A sensor could be designed where the binding of an analyte to a cyclodextrin (B1172386) host displaces an adamantane-functionalized reporter molecule, leading to a detectable signal. The azidoethyl group provides the means to attach this adamantane-based sensor element to a signaling platform, such as a fluorescent dye or an electrode.

Integration with Advanced Nanotechnology and Functional Materials

Nanotechnology and functional materials represent a rapidly growing area where this compound can make a significant impact. The functionalization of nanomaterials is key to tailoring their properties for specific applications. mdpi.com Click chemistry is an ideal method for attaching molecules to the surface of nanoparticles, nanotubes, and other nanostructures due to its high efficiency and mild reaction conditions.

Future directions in this area include:

Targeted Drug Delivery: Adamantane's lipophilicity can enhance the interaction of drug-loaded nanoparticles with cell membranes. This compound can be used to decorate the surface of nanoparticles, improving their cellular uptake.

Bioimaging: The adamantane group can serve as an anchor to attach imaging agents to specific targets. For example, a nanoparticle functionalized with this compound could be designed to bind to cyclodextrin-tagged receptors on cancer cells for targeted imaging.

Self-Assembling Materials: The directional and stable nature of the triazole linkage formed via click chemistry, combined with the defined shape of the adamantane cage, can be used to direct the self-assembly of nanomaterials into ordered structures with unique optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-azidoethyl)adamantane with high yield and purity?

Methodological Answer: The synthesis of this compound can be optimized through a two-step process:

Bromination: Start with 1-(2-hydroxyethyl)adamantane and perform a nucleophilic substitution using PBr₃ or HBr to yield 1-(2-bromoethyl)adamantane (as referenced in ).

Azidation: React the brominated intermediate with NaN₃ in a polar aprotic solvent (e.g., DMF or DMSO) under controlled heating (60–80°C) to substitute bromide with azide.

Critical Factors:

  • Base Selection: Potassium tert-butoxide (t-BuOK) has shown superior performance in similar adamantane substitutions, achieving yields up to 92% in isocyanide syntheses ().
  • Temperature Control: Room-temperature reactions (20–40°C) are advisable to avoid side reactions, as higher temperatures do not significantly improve yield ().
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization for high purity.

Q. How can spectroscopic techniques (NMR, MS) and elemental analysis confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: Expect signals for adamantane bridgehead protons at δ 1.6–2.1 ppm (multiplet) and azidoethyl CH₂ groups at δ 3.2–3.5 ppm (triplet for N₃-CH₂). The adamantane framework’s rigidity simplifies splitting patterns ().
  • 13C NMR: The azidoethyl carbon (N₃-CH₂-) appears at δ 45–50 ppm, distinct from adamantane carbons (δ 25–40 ppm) ().
  • GC-MS: Look for a molecular ion peak at m/z 231 (C₁₂H₁₉N₃) and fragments at m/z 135 (adamantane-CH₂+) and m/z 96 (N₃-CH₂-CH₂+) ().
  • Elemental Analysis: Validate %C, %H, and %N against theoretical values (C: 62.30%, H: 8.28%, N: 18.17%).

Q. How does the azidoethyl group influence the physicochemical properties and crystal packing of adamantane derivatives compared to other substituents?

Methodological Answer:

  • Crystal Packing: The azidoethyl group introduces steric bulk and polarity, altering intermolecular interactions. For example, in 1-(2-phenylethyl)adamantane (), C–H···π interactions stabilize chains along the a-axis. Azidoethyl derivatives may instead form hydrogen bonds via N₃ groups or dipole-dipole interactions.
  • Thermal Stability: Adamantane’s rigid cage enhances thermal stability, but the azide group may lower decomposition temperatures due to its labile nature. Thermogravimetric analysis (TGA) under nitrogen is recommended.
  • Solubility: Azido substitution increases polarity, improving solubility in DMSO or DMF versus parent adamantanes.

Q. What strategies enable the use of this compound in click chemistry-based synthesis of microporous organic frameworks (MOFs)?

Methodological Answer:

  • CuAAC Reaction: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to crosslink this compound with alkyne-functionalized nodes (e.g., tetrahedral boronic esters).
  • Framework Design: Optimize monomer ratios (e.g., 1:1 azide:alkyne) in anhydrous THF at 60°C with CuI as a catalyst. Post-synthesis, remove unreacted monomers via Soxhlet extraction ().
  • Porosity Analysis: Characterize using N₂ adsorption at 77 K to determine BET surface area (>500 m²/g expected for adamantane-based frameworks).

Q. How can computational methods predict the reactivity and stability of this compound in different reaction environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model the transition state of azide decomposition. Focus on activation energy for N₂ release, which correlates with thermal stability.
  • Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior.
  • Electron Density Analysis: Map electrostatic potential surfaces to identify reactive sites (e.g., azide terminal nitrogen for electrophilic attacks) ().

Q. How can this compound serve as a precursor for targeted enzyme inhibitors via bioorthogonal conjugation?

Methodological Answer:

  • Conjugation Strategy: React the azide group with dibenzocyclooctyne (DBCO)-modified inhibitors (e.g., sEH inhibitors from ) via strain-promoted azide-alkyne cycloaddition (SPAAC).
  • Biological Testing: After conjugation, validate inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate) in human sEH assays.
  • Selectivity Screening: Compare binding affinity against off-target hydrolases (e.g., fatty acid amide hydrolase) via competitive fluorescence polarization.

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